Cas no 34793-10-7 (2-Amino-6-chloropurine riboside)
34793-10-7 structure
Product Name:2-Amino-6-chloropurine riboside
Numero CAS:34793-10-7
MF:C10H12ClN5O4
MW:301.686380386353
CID:323371
PubChem ID:239492
Update Time:2025-04-19
2-Amino-6-chloropurine riboside Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Amino-6-chlor-3-methoxy-benzoesaeure
- 2-Amino-6-chlor-3-methyl-benzoesaeure
- 2-amino-6-chloro-3-methoxy-benzoic acid
- 2-amino-6-chloro-3-methyl-benzoic acid
- AC1Q45MA
- Benzoic acid, 2-amino-6-chloro-3-methoxy-
- CTK1J3641
- EN300-62237
- NSC 125627
- 2-Amino-6-chloropurine riboside
- MLS002608637
- 6-Chloroguanosine
- 6-Chloroguanine riboside
- NSC44586
- 2-Amino-6-chloropurine riboside (6-Chloroguanosine)
- HMS3091K22
- NSC125627
- (-)-2-Amino-6-chloropurine ribozide
- SB67365
- SMR001527383
- SY030223
- A814199
- 6-Chloro-9-pentofuranosyl-1,9-dihydro-2H-purin-2-imine
- 9H-Purin-2-amine, 6-chloro-9-.beta.-D-ribofuranosyl-
- 2-(2
- 2-(2-amino-6-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
- 2004-07-1
- DS-16881
- 2-(2-azanyl-6-chloranyl-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
- DTXSID90942041
- 34793-10-7
- 6-Chloroguanineriboside
- NCGC00161958-01
- FT-0601305
- CHEMBL34117
- NSC-44586
- NCGC00096086-01
- NSC-125627
- 2-(2-amino-6-chloro-9-purinyl)-5-(hydroxymethyl)oxolane-3,4-diol
- SCHEMBL12987511
- FT-0661678
-
- Inchi: 1S/C10H12ClN5O4/c11-7-4-8(15-10(12)14-7)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15)
- Chiave InChI: TXWHPSZYRUHEGT-UHFFFAOYSA-N
- Sorrisi: ClC1C2=C(N=C(N)N=1)N(C=N2)C1C(C(C(CO)O1)O)O
Proprietà calcolate
- Massa esatta: 301.05800
- Massa monoisotopica: 301.058
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 4
- Conta accettatore di obbligazioni idrogeno: 8
- Conta atomi pesanti: 20
- Conta legami ruotabili: 2
- Complessità: 367
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 4
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: -0.1
- Superficie polare topologica: 140
Proprietà sperimentali
- Densità: 2.19±0.1 g/cm3 (20 ºC 760 Torr),
- Punto di ebollizione: 729.9°Cat760mmHg
- Punto di infiammabilità: 395.2°C
- Solubilità: Molto leggermente solubile (0,51 g/l) (25°C),
- PSA: 139.54000
- LogP: -0.74540
2-Amino-6-chloropurine riboside Letteratura correlata
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
34793-10-7 (2-Amino-6-chloropurine riboside) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso